molecular formula C26H26N8O2 B11661353 4,4'-(1,4-Phenylene)bis(6-amino-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)

4,4'-(1,4-Phenylene)bis(6-amino-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile)

Cat. No.: B11661353
M. Wt: 482.5 g/mol
InChI Key: UVTKXANCHDAHKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-AMINO-4-(4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is a complex organic compound featuring a pyrano[2,3-c]pyrazole core structure

Preparation Methods

The synthesis of 6-AMINO-4-(4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE typically involves multi-component reactions. One common method involves the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at elevated temperatures . Industrial production methods may utilize similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

6-AMINO-4-(4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrano[2,3-c]pyrazole core can bind to active sites, influencing biological pathways and exerting its effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar compounds include other pyrano[2,3-c]pyrazole derivatives, such as 6-amino-4-aryl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazoles . Compared to these, 6-AMINO-4-(4-{6-AMINO-5-CYANO-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOL-4-YL}PHENYL)-3-PROPYL-1H,4H-PYRANO[2,3-C]PYRAZOLE-5-CARBONITRILE is unique due to its specific substituents, which may confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26N8O2

Molecular Weight

482.5 g/mol

IUPAC Name

6-amino-4-[4-(6-amino-5-cyano-3-propyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl]-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C26H26N8O2/c1-3-5-17-21-19(15(11-27)23(29)35-25(21)33-31-17)13-7-9-14(10-8-13)20-16(12-28)24(30)36-26-22(20)18(6-4-2)32-34-26/h7-10,19-20H,3-6,29-30H2,1-2H3,(H,31,33)(H,32,34)

InChI Key

UVTKXANCHDAHKD-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=C(C=C3)C4C(=C(OC5=NNC(=C45)CCC)N)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.